4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine
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Overview
Description
Preparation Methods
The synthesis of WAY-640783 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial production methods for WAY-640783 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include automated processes and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
WAY-640783 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: WAY-640783 can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
WAY-640783 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: WAY-640783 is investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways or targets.
Mechanism of Action
The mechanism of action of WAY-640783 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. These interactions can influence cellular signaling pathways, gene expression, and other cellular processes .
Comparison with Similar Compounds
WAY-640783 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
WAY-600: Another compound with a similar core structure but different functional groups.
WAY-316606: Known for its potential therapeutic applications in bone diseases.
WAY-204688: Studied for its effects on specific biological pathways.
The uniqueness of WAY-640783 lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-chloro-5,6-dimethyl-2-thiophen-2-ylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2S2/c1-6-7(2)17-12-9(6)10(13)14-11(15-12)8-4-3-5-16-8/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZLMCLJEKQBSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)C3=CC=CS3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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